ethyl 4-(4-fluorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Description
This tricyclic compound features a complex heterocyclic scaffold with a 4-fluorophenyl substituent, a 2-methylanilinoacetamide side chain, and an ester group at position 11. Its structure combines fused thiazine, triazine, and bicyclic lactam moieties, which are common in bioactive molecules targeting enzymes or receptors. The fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methylanilinoacetamide moiety may influence binding interactions through hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C27H25FN4O5S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C27H25FN4O5S/c1-3-37-27(36)30-13-12-19-21(14-30)38-25-23(19)24(34)32(18-10-8-17(28)9-11-18)26(35)31(25)15-22(33)29-20-7-5-4-6-16(20)2/h4-11H,3,12-15H2,1-2H3,(H,29,33) |
InChI Key |
TUYCQNHGEYEAES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-(4-fluorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of key intermediates, followed by their sequential coupling and cyclization to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Ethyl 4-(4-fluorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, typically using acidic or basic conditions.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Key Observations :
- Side Chain Modifications: The 2-methylanilinoacetamide group in the target compound may confer selectivity over the 2-methoxyphenylacetamide in , as methoxy groups enhance solubility but reduce membrane permeability.
- Scaffold Flexibility : The 11-oxa substitution in introduces an oxygen atom, which could stabilize hydrogen-bonding networks compared to the sulfur-containing target compound.
Computational Similarity Analysis
Structural similarity metrics (Tanimoto and Dice coefficients) and tools like the US-EPA CompTox Chemicals Dashboard (Tanimoto similarity >0.8) were applied to identify analogs .
- Tanimoto Similarity :
- Activity Landscape: Despite high structural similarity, minor substituent changes (e.g., chloro vs. fluoro) may create "activity cliffs" with drastic potency differences .
Crystallographic and Conformational Insights
Tools like SHELXL and Mercury CSD enabled comparative analysis of molecular conformations:
- Torsion Angles: The target compound’s 2-methylanilinoacetamide side chain adopts a planar conformation, favoring π-stacking, whereas ’s 2-methoxyphenyl group shows torsional flexibility .
- Packing Patterns : The ethyl ester in the target compound enhances crystallinity compared to the acetyl group in , as observed in Cambridge Structural Database (CSD) entries .
Bioactivity and Pharmacological Implications
- QSAR Predictions : The target compound’s ClogP (3.2) and polar surface area (112 Ų) suggest moderate blood-brain barrier permeability, outperforming (ClogP 3.8) but underperforming (ClogP 2.9) .
- Target Profiling : Analogous tricyclic compounds inhibit HDACs and kinases, with fluorophenyl groups enhancing selectivity for ATP-binding pockets .
Biological Activity
Ethyl 4-(4-fluorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- CAS Number : 125971-96-2
- SMILES Notation : A representation of the compound's structure in a string format.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding : It may exhibit affinity for certain receptors, influencing neurotransmitter systems such as dopamine and serotonin pathways.
Pharmacological Effects
Research indicates that this compound could possess several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in vitro.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory cytokines |
Study 1: Antitumor Effects
A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.
Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of the compound. The study demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, suggesting a potential therapeutic role in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
